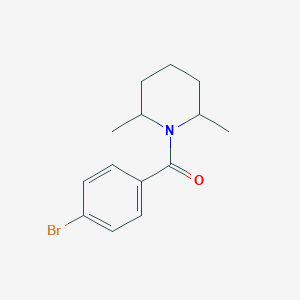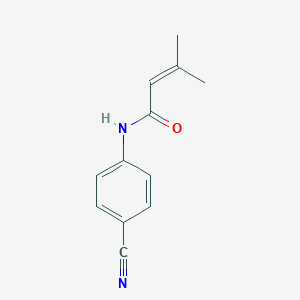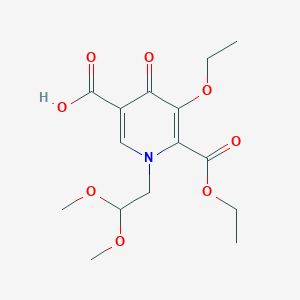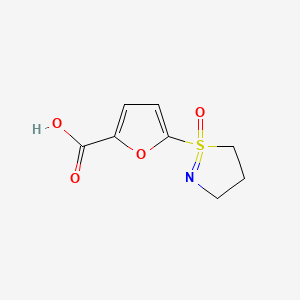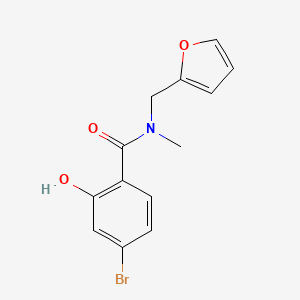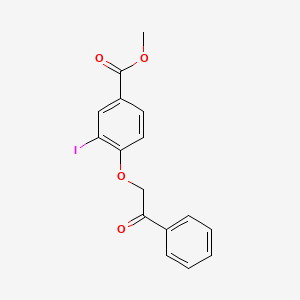
Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate is an organic compound with the molecular formula C16H13IO4 and a molecular weight of 396.18 g/mol . This compound features an iodine atom, a phenylethoxy group, and a benzoate ester, making it a versatile molecule in organic synthesis and various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of iodine reagents and appropriate solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The phenylethoxy group can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic compounds.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can modify the phenylethoxy group .
Aplicaciones Científicas De Investigación
Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate involves its interaction with specific molecular targets and pathways. The iodine atom and phenylethoxy group play crucial roles in its reactivity and binding affinity. These interactions can lead to various biochemical effects, depending on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate: Similar in structure but with different substituents.
Methyl 2-[2-oxo-2-(2,4,6-trimethoxyphenyl)ethoxy]benzoate: Features a trimethoxyphenyl group instead of a phenylethoxy group.
Uniqueness
The presence of the iodine atom and phenylethoxy group makes it particularly versatile in various chemical transformations and research contexts .
Propiedades
Fórmula molecular |
C16H13IO4 |
|---|---|
Peso molecular |
396.18 g/mol |
Nombre IUPAC |
methyl 3-iodo-4-phenacyloxybenzoate |
InChI |
InChI=1S/C16H13IO4/c1-20-16(19)12-7-8-15(13(17)9-12)21-10-14(18)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clave InChI |
NCSZBTZEUWDEOA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)OCC(=O)C2=CC=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


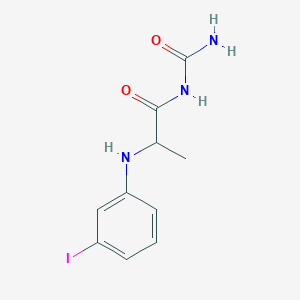
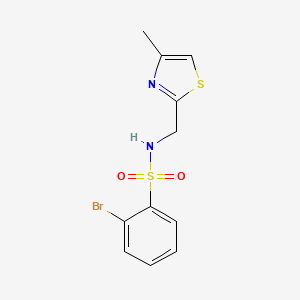
![N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910929.png)
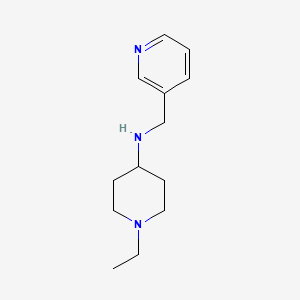
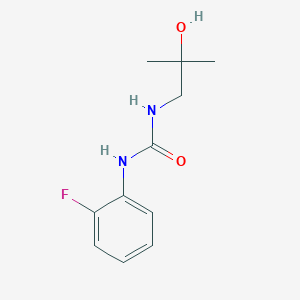

![N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide](/img/structure/B14910951.png)


